molecular formula C21H24N2O4S B2503795 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 851801-14-4

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2503795
CAS RN: 851801-14-4
M. Wt: 400.49
InChI Key: STHXWXRMPSZLOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various heterocyclic compounds has been a focus of recent research due to their potential biological activities. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, and subsequent reactions with different carboxylic acids . Another research effort described the synthesis of 2-methylthio-1-[4-N-α-ethoxycarbonylbenzyl)-aminobenzyl]-5-hydroxymethyl-1H-imidazole and related compounds as potential antihypertensives, using a one-pot procedure from potassium[14C]-thiocyanate . Additionally, a one-pot synthesis of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives was reported, which involved the reaction of (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanones with alkyl bromides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. In the first study, the compounds were characterized using 1H-NMR, 13C-NMR, and mass spectrometry . The second study did not provide detailed information on the molecular structure analysis of the synthesized compounds . In the third study, the synthesized benzofuran derivatives were characterized through 1H-NMR, 13C-NMR, ESI-LCMS, and elemental analyses, confirming the successful synthesis of the target molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were multi-step and involved various reagents and catalysts. The first study detailed the synthesis of pyrazole and oxadiazole derivatives through reactions involving Schiff's bases, cyanoacetate, and carboxylic acids . The second study described a three-step synthetic pathway to obtain angiotensin II receptor antagonists . The third study involved the reaction of benzofuran derivatives with alkyl bromides in the presence of K2CO3 in DMF .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were evaluated through their biological activities. The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, and antimicrobial activity was tested using the diffusion plate method . The antimicrobial and antioxidant properties of the benzofuran derivatives were also evaluated, with some compounds showing significant antibacterial activity and free radical scavenging activity . The studies did not provide detailed physical property data such as melting points or solubility .

properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-7-5-6-8-15(14)13-28-21-22-9-10-23(21)20(24)16-11-17(25-2)19(27-4)18(12-16)26-3/h5-8,11-12H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHXWXRMPSZLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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